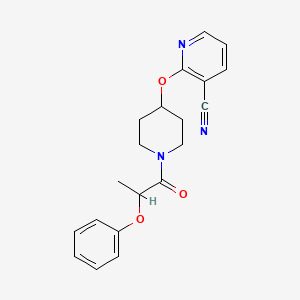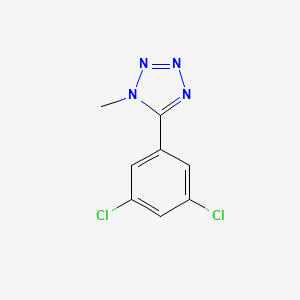
5-(3,5-dichlorophenyl)-1-methyl-1H-1,2,3,4-tetraazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(3,5-dichlorophenyl)-1-methyl-1H-1,2,3,4-tetraazole” is a derivative of the 1,2,3,4-tetraazole class of compounds . Tetraazoles are a type of azole, a class of five-membered nitrogen-containing heterocycles. They are known for their wide range of biological activities and are used in medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for “5-(3,5-dichlorophenyl)-1-methyl-1H-1,2,3,4-tetraazole” were not found, tetraazoles are typically synthesized through the reaction of an α-bromoketone with thiourea or urea .
Applications De Recherche Scientifique
Docking Studies and Structural Analysis
Research on tetrazole derivatives, including structural analysis through X-ray crystallography, has shown their potential in medicinal chemistry, particularly as inhibitors in drug design. Al-Hourani et al. (2015) conducted docking studies to understand the orientation and interaction of molecules within the active site of enzymes, highlighting their application in developing COX-2 inhibitors Al-Hourani et al., 2015.
Corrosion Inhibition
Lagrenée et al. (2002) and Bentiss et al. (2007) have explored the efficiency of triazole derivatives in inhibiting corrosion of mild steel in acidic media, revealing their significant potential as corrosion inhibitors. These studies have shown inhibition efficiencies up to 99%, indicating their practical applications in protecting metals from corrosion Lagrenée et al., 2002; Bentiss et al., 2007.
Antimicrobial and Antifungal Activities
Several studies have synthesized novel triazole derivatives and tested their antimicrobial and antifungal activities. Bektaş et al. (2007) reported the synthesis of triazole derivatives showing good or moderate activities against test microorganisms, indicating their importance in developing new antimicrobial agents Bektaş et al., 2007.
Molecular Interactions and Bonding Studies
Ahmed et al. (2020) focused on the synthesis, spectroscopic, and X-ray characterization of triazole derivatives, analyzing molecular interactions such as π-hole tetrel bonding. These interactions are crucial for understanding the binding mechanisms of molecules, which can be applied in the design of novel materials and drugs Ahmed et al., 2020.
Cytotoxic and Anticancer Properties
Jayanna et al. (2013) synthesized a new class of benzoxazole derivatives, demonstrating significant cytotoxic and antimicrobial activities. Such research points to the potential of triazole derivatives in developing treatments for various cancers and infections Jayanna et al., 2013.
Mécanisme D'action
Target of Action
Many compounds with a similar structure, such as 1-(3,5-DICHLOROPHENYL)-5-METHYL-1H-1,2,4-TRIAZOLE-3-CARBOXYLIC ACID, have been found to target Cyclin-A2 and Cyclin-dependent kinase 2 . These proteins play crucial roles in cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis.
Mode of Action
Similar compounds often interact with their targets by binding to the active site, thereby inhibiting the protein’s function .
Biochemical Pathways
The inhibition of Cyclin-A2 and Cyclin-dependent kinase 2 can affect the cell cycle, particularly the transition from G1 to S phase and the progression through the S phase . This can lead to cell cycle arrest and apoptosis.
Pharmacokinetics
Similar compounds have been found to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
The inhibition of Cyclin-A2 and Cyclin-dependent kinase 2 can lead to cell cycle arrest and apoptosis, which can result in the death of cancer cells .
Propriétés
IUPAC Name |
5-(3,5-dichlorophenyl)-1-methyltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N4/c1-14-8(11-12-13-14)5-2-6(9)4-7(10)3-5/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTZIWNDBBWLNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

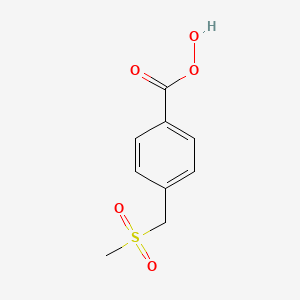
![N-[4-(tert-butyl)phenyl]-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2977616.png)
![6-(Cyclobutylmethoxy)imidazo[1,2-b]pyridazine](/img/structure/B2977618.png)
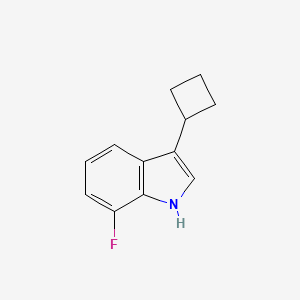

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2977625.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(4-fluorophenyl)propan-2-yl]amino}acetamide](/img/structure/B2977626.png)
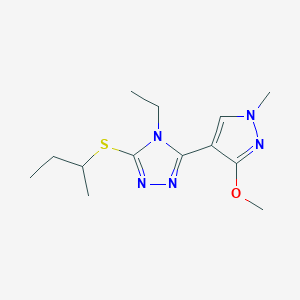
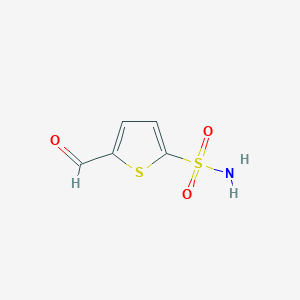
![N-[4-({[4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]carbonyl}amino)phenyl]furan-2-carboxamide](/img/structure/B2977630.png)


![Ethyl 4-oxo-5-pivalamido-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2977637.png)
